molecular formula C8H8ClNO4 B1654252 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2169997-52-6

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1654252
CAS No.: 2169997-52-6
M. Wt: 217.60
InChI Key: XLHWFTWGEVCMOM-UHFFFAOYSA-N
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Description

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7NO4·HCl. It is known for its unique structure, which includes a dioxino ring fused to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH/c10-8(11)5-3-6-7(4-9-5)13-2-1-12-6;/h3-4H,1-2H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWFTWGEVCMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C2O1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169997-52-6
Record name 1,4-Dioxino[2,3-c]pyridine-7-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169997-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Dioxino Ring: The dioxino ring is formed through a cyclization reaction involving appropriate precursors.

    Fusion with Pyridine Ring: The dioxino ring is then fused with a pyridine ring through a series of condensation reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride is C8H7ClN2O4C_8H_7ClN_2O_4, with a molecular weight of approximately 181.15 g/mol. The compound features a unique dioxin-pyridine structure that contributes to its biological activity and chemical reactivity.

Research indicates that this compound exhibits various pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds similar to this structure demonstrate significant antimicrobial properties against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its ability to interfere with cellular mechanisms could be harnessed for anticancer drug development.

Neuroprotective Effects

The unique structural features may confer neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science Applications

In addition to medicinal uses, this compound has applications in material science:

Polymer Chemistry

The compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for modifications that enhance thermal stability and mechanical strength.

Nanotechnology

Research is exploring the use of this compound in the development of nanomaterials. Its unique structure could facilitate the creation of nanoparticles with specific functionalities for drug delivery systems.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of dioxin-pyridine compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Research : A recent investigation in Cancer Research indicated that certain derivatives showed cytotoxic effects on breast cancer cell lines, suggesting potential for therapeutic development.
  • Polymer Development : Research presented at the International Conference on Polymer Science highlighted the use of dioxin-pyridine derivatives in creating biodegradable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
  • 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine

Uniqueness

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.

Biological Activity

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its structural characteristics, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C8H8ClNO4
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 2169997-52-6
  • SMILES Notation : C1COC2=CN=C(C=C2O1)C(=O)O

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential pharmacological applications. Although comprehensive literature on this specific compound is limited, related compounds in the dioxino-pyridine class have shown various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine compounds have been evaluated for their effectiveness against various bacterial strains and fungi. Future studies may focus on the antimicrobial efficacy of this compound specifically.

Antioxidant Properties

Antioxidant activity is another area where related compounds have demonstrated significant effects. The presence of hydroxyl groups in the structure may contribute to radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases.

Research Findings and Case Studies

While direct studies on this compound are sparse, several related compounds provide insights into its potential biological activities.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
2,3-Dihydro[1,4]dioxino[2,3-b]pyridineModerateHigh
2-Pyridinecarboxylic acidHighModerate
6-Methylpyridine-2-carboxylic acidLowHigh

Safety and Handling

Safety data for this compound is currently unavailable online. It is recommended to handle it with care under laboratory conditions and follow standard safety protocols for chemical handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.